2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione
CAS No.: 5310-37-2
Cat. No.: VC11358786
Molecular Formula: C21H20O2
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5310-37-2 |
|---|---|
| Molecular Formula | C21H20O2 |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 2-[(2,3,4,5,6-pentamethylphenyl)methylidene]indene-1,3-dione |
| Standard InChI | InChI=1S/C21H20O2/c1-11-12(2)14(4)18(15(5)13(11)3)10-19-20(22)16-8-6-7-9-17(16)21(19)23/h6-10H,1-5H3 |
| Standard InChI Key | WQNLFPUXNSVURI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C(=C1C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C)C |
| Canonical SMILES | CC1=C(C(=C(C(=C1C)C)C=C2C(=O)C3=CC=CC=C3C2=O)C)C |
Introduction
2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione is a complex organic compound with a molecular formula of C21H20O2 and a molecular weight of approximately 304.38 g/mol . This compound is part of a broader class of indene derivatives, which are known for their diverse applications in chemistry and materials science.
Synthesis and Preparation
The synthesis of 2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione typically involves condensation reactions between appropriate precursors, such as pentamethylbenzaldehyde and indene derivatives. These reactions often require specific conditions to ensure the formation of the desired product.
Applications and Research Findings
While specific applications of 2-(2,3,4,5,6-Pentamethylbenzylidene)-1H-indene-1,3(2H)-dione are not widely documented, compounds with similar structures are explored in fields such as organic electronics, pharmaceuticals, and materials science due to their potential optical and electrical properties.
Safety and Handling
Handling this compound requires caution due to its potential reactivity and sensitivity to light and heat. General safety precautions include storing it in a cool, dry place away from direct sunlight and avoiding exposure to open flames or sparks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume